molecular formula C10H19NO3 B573850 Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate CAS No. 175431-35-3

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate

Cat. No.: B573850
CAS No.: 175431-35-3
M. Wt: 201.266
InChI Key: VNWPKAFSYOPPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.266 g/mol. It is a carbamate derivative featuring a tert-butyl protecting group, a five-carbon chain with a double bond, and a hydroxyl group. This compound is primarily used in scientific research and is not intended for human therapeutic or veterinary applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and a halide. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . The reaction avoids N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated carbamate.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is utilized in various scientific research applications due to its unique properties:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.

    Biology: Potential precursor to biologically active natural products.

    Medicine: Research into its potential therapeutic applications, although not yet approved for medical use.

    Industry: Employed in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action for Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate involves its role as a protecting group in organic synthesis. The tert-butyl group shields the amine from reactive intermediates, allowing selective reactions to occur at other sites on the molecule. This selective protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-hydroxypent-4-en-2-yl)carbamate
  • Tert-butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Uniqueness

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific structure, which includes a five-carbon chain with a double bond and a hydroxyl group. This structure provides distinct reactivity and applications compared to other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(5-hydroxypent-1-en-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWPKAFSYOPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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